N1-(3-(1H-imidazol-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound notable for its potential applications in medicinal chemistry and biological research. The molecular formula of this compound is C19H20N4O2S, with a molecular weight of approximately 368.5 g/mol. It features a unique structure that includes an imidazole ring and a thiophene moiety, which are significant in various chemical interactions and biological activities.
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide belongs to the class of oxalamides, which are derivatives of oxalic acid. It also contains heterocyclic components (imidazole and thiophene), making it relevant in the fields of organic synthesis and medicinal chemistry.
The synthesis of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves several key steps:
The synthesis may require specific reagents such as amines, thiophenes, and oxalic acid derivatives under controlled conditions to optimize yield and purity. Catalytic processes might also be employed to enhance efficiency.
The molecular structure of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide features:
The InChI key for this compound is HALGCIXFVRYQLX-UHFFFAOYSA-N, and its canonical SMILES representation is C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C(=O)NCC3=CC=CS3 . This structural data is essential for computational modeling and further chemical analysis.
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation and halogens for electrophilic substitution. The choice of conditions significantly influences the reaction pathways and yields.
The mechanism of action for N1-(3-(1H-imidazol-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific biological targets:
While specific physical properties such as density and melting point are not extensively documented, typical characteristics include:
Chemical properties include:
The stability of the compound under different pH conditions should also be evaluated for practical applications.
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide has several promising applications:
This compound exemplifies the intersection of organic chemistry with biological applications, showcasing its potential impact across various scientific fields.
The synthesis of N¹-(3-(1H-imidazol-1-yl)propyl)-N²-(thiophen-2-ylmethyl)oxalamide (CAS: 898414-14-7; MW: 473.57 g/mol; C₂₁H₂₃N₅O₄S₂) follows a convergent strategy integrating imidazole and thiophene heterocycles prior to oxalamide coupling. The core methodology involves:
Table 1: Key Precursor Synthesis Parameters
Precursor | Reagent Ratio | Conditions | Yield (%) |
---|---|---|---|
1-(3-Chloropropyl)-1H-imidazole | 1:1.05 (Im:Alkyl) | TBAB, NaOH, 60°C, 8h | 78 |
Thiophen-2-ylmethanamine | 1:1.2 (Aldehyde:NH₄OAc) | NaBH₃CN, MeOH, rt, 12h | 87 |
The propyl linker is installed through sequential nucleophilic displacements:
The critical oxalamide bond is constructed using carbodiimide chemistry:
Final purification addresses challenges from heterocyclic polar byproducts:
Table 2: Purification Yield Optimization Parameters
Technique | Solvent System | Temp (°C) | Purity (%) | Recovery (%) |
---|---|---|---|---|
Silica Chromatography | EtOAc:MeOH (85:15) | 25 | 98.2 | 75 |
Recrystallization | Ethanol/Water (3:1) | 4 | 99.5 | 65 |
Preparative HPLC | ACN:H₂O (0.1% TFA), 40:60 | 25 | 99.8 | 60 |
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8
CAS No.: 919005-14-4